3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate disodium salt
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Overview
Description
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is a complex organic compound that features a uridine moiety linked to a phenylethyl group and diphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt typically involves multiple steps, starting from uridine and incorporating the phenylethyl group through a series of chemical reactions. One common method involves the use of diethyl (2-oxo-2-phenylethyl)phosphonate as a key intermediate . This intermediate is synthesized by reacting benzoyl chloride with triethyl phosphite in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield benzoic acid derivatives, while reduction can produce phenylethanol derivatives.
Scientific Research Applications
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt involves its interaction with specific molecular targets and pathways. The uridine moiety can interact with nucleotide receptors and enzymes, influencing cellular signaling and metabolic pathways. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-2-phenylethyl)-4(3H)-quinazolinone: This compound shares a similar phenylethyl group but differs in its core structure, featuring a quinazolinone moiety.
2-Substituted Phenyl-2-oxo-ethylsulfonamides: These compounds also contain a phenylethyl group and exhibit similar chemical reactivity.
Uniqueness
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is unique due to its combination of a uridine moiety with a phenylethyl group and diphosphate. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18N2Na2O13P2 |
---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H20N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2/t12-,14-,15-,16-;;/m1../s1 |
InChI Key |
LEICCBKKYICWFH-BWBFMJMBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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